molecular formula C19H24N2O3S B15027397 (5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15027397
M. Wt: 360.5 g/mol
InChI Key: JMDRGPQQUOJBPK-PTNGSMBKSA-N
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Description

(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that combines a cyclohexyl group, an ethoxy-methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the cyclohexyl group, and the attachment of the ethoxy-methoxyphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity against various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents on the phenyl ring or the imidazolidinone core. Examples include:

  • (5Z)-3-cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O3S/c1-3-24-16-10-9-13(12-17(16)23-2)11-15-18(22)21(19(25)20-15)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,20,25)/b15-11-

InChI Key

JMDRGPQQUOJBPK-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OC

Origin of Product

United States

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